3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-11-4-2-3-5-13(11)10-17-14-9-16-7-6-12(14)8-15/h2-7,9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLICNZGDHCCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=CN=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-hydroxypyridine-4-carbonitrile with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF for deprotonation followed by reaction with electrophiles.
Major Products:
Oxidation: 3-[(2-Methylphenyl)methoxy]pyridine-4-carboxylic acid.
Reduction: 3-[(2-Methylphenyl)methoxy]pyridine-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridine-4-carbonitrile compounds exhibit promising anticancer properties. For instance, studies have shown that certain modifications to the pyridine structure can enhance the cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival, such as the modulation of P-glycoprotein activity .
Neurotropic Effects
Pyridine derivatives have been evaluated for their neurotropic activities. A study involving similar compounds demonstrated anticonvulsant properties when tested against pentylenetetrazole-induced seizures in animal models. These findings suggest that 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile could be a candidate for further development in treating neurological disorders .
Pharmacological Studies
The compound has also been explored for its potential as a ligand in biochemical studies, aiding in the understanding of receptor functions and interactions. This application is crucial for drug discovery processes targeting specific enzymes and receptors involved in various diseases.
Agrochemicals
Pesticidal Properties
Research has indicated that pyridine derivatives can serve as effective agrochemicals. Their structural characteristics allow them to interact with biological systems of pests, leading to increased mortality rates. The compound's efficacy as an insecticide or herbicide is under investigation, with preliminary results showing promising bioactivity against certain pests.
Material Science
Synthesis of Advanced Materials
The unique chemical properties of this compound make it a valuable building block for synthesizing advanced materials such as polymers and coatings. Its ability to undergo various chemical transformations allows for the introduction of functional groups that can enhance material properties, including thermal stability and mechanical strength .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis of various pyridine derivatives, including this compound, which were tested for their cytotoxic effects on breast cancer cells. The results showed that specific modifications significantly increased the potency compared to standard treatments, highlighting the compound's potential as a lead candidate for drug development.
Case Study 2: Neuropharmacological Assessment
In another study, researchers evaluated the neuropharmacological effects of pyridine derivatives in a series of behavioral tests assessing anticonvulsant activity. The findings indicated that certain compounds could effectively reduce seizure frequency, suggesting their potential use in epilepsy treatment.
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The methoxy and phenyl groups contribute to the compound’s overall hydrophobicity and electronic properties, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile with analogous pyridine-carbonitriles:
Key Observations :
- Substituent Position: The position of the methoxy and cyano groups significantly impacts electronic properties. For example, the 3-methoxy/4-cyano configuration in the target compound contrasts with 6-methoxy/3-cyano in CID 28491040 , altering dipole moments and solubility.
Crystallographic and Conformational Differences
- Cyano Group Linearity: The cyano group’s linear geometry (C≡N) is conserved across pyridine-carbonitriles, as noted in 2-oxopyridine-3-carbonitrile derivatives .
- Ring Puckering : Hexahydrocycloocta[b]pyridine analogs exhibit puckered conformations analyzed via Cremer-Pople parameters (e.g., amplitude q and phase φ), which influence intermolecular interactions .
Biological Activity
3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 200.24 g/mol. The compound features a pyridine ring substituted with a methoxy group and a carbonitrile group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 | |
| Pseudomonas aeruginosa | 20.0 |
The above table illustrates that the compound exhibits moderate antibacterial activity, comparable to established antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary results indicate cytotoxic effects against several tumor types.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.5 |
| HeLa (Cervical Cancer) | 7.0 |
| A549 (Lung Cancer) | 10.2 |
| IMR32 (Neuroblastoma) | 9.5 |
These findings suggest that the compound has promising anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications.
The biological activity of this compound is likely mediated through interactions with specific molecular targets. The carbonitrile group may participate in hydrogen bonding with active sites on enzymes or receptors, potentially inhibiting their function.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates of bacteria. The results indicated that the compound effectively inhibited growth in resistant strains, highlighting its potential as a lead compound for antibiotic development. -
Cytotoxicity Assessment :
In vitro assays conducted on cancer cell lines revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Q & A
Q. How is the crystal structure of 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile determined using X-ray diffraction?
The crystal structure is typically resolved via single-crystal X-ray diffraction. Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker Kappa APEXII) with MoKα radiation (λ = 0.71073 Å) at 293 K .
- Structure Solution : Employ direct methods (e.g., SHELXS or SIR97) for phase determination .
- Refinement : Apply full-matrix least-squares refinement using SHELXL, adjusting anisotropic displacement parameters for non-H atoms .
- Validation : Verify geometric parameters (e.g., bond lengths, angles) against established databases (e.g., CCDC) . Reported crystal systems for analogous compounds are monoclinic (e.g., P2₁/c, a = 14.786 Å, β = 92.288°) .
Q. What spectroscopic methods are used to characterize this compound?
- NMR : Confirm substituent positions via and chemical shifts, particularly the pyridine ring and methoxy group environments .
- IR : Identify nitrile (C≡N) stretching vibrations (~2200–2250 cm) and aryl ether (C-O-C) bands (~1250 cm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]) and fragmentation patterns .
Q. What synthetic routes are employed to prepare this compound?
- Key Reaction : Condensation of 4-cyano-pyridine derivatives with 2-methylbenzyl bromide under basic conditions (e.g., KCO) in anhydrous DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?
- Validation Tools : Use PLATON or CheckCIF to identify outliers (e.g., ADP mismatches, unusual torsion angles) .
- Data Weighting : Apply Hirshfeld rigid-bond restraint or similarity restraints for disordered regions .
- Twinned Data : For twins, refine using SHELXL’s TWIN/BASF commands with HKLF5 format data .
Q. How are hydrogen-bonding and intermolecular interactions analyzed in this compound’s crystal packing?
- Software Tools : Generate interaction maps using Mercury or OLEX2, focusing on C–H···N and π-π interactions .
- Quantitative Analysis : Calculate interaction energies (e.g., via PIXEL method) and map electrostatic potentials (e.g., using CrystalExplorer) .
- Packing Diagrams : Visualize along crystallographic axes (e.g., b-axis in monoclinic systems) to identify supramolecular motifs .
Q. What strategies are used to handle twinned or low-resolution crystallographic data?
- Data Integration : Use SAINT or APEX3 with careful scaling to minimize merging errors .
- Twin Law Identification : Test possible twin laws (e.g., two-fold rotation) via CELL_NOW or ROTAX .
- Refinement Protocols : Partition occupancy factors for overlapping atoms and apply restraints to prevent overfitting .
Q. How can Cremer-Pople puckering parameters be applied to analyze conformational flexibility in related heterocyclic systems?
- Coordinate System : Define the mean plane of the pyridine ring and calculate out-of-plane displacements (z) .
- Puckering Amplitude (q) : Compute using , where n is the number of ring atoms .
- Phase Angle (φ) : Determine via Fourier transforms of displacement coordinates to classify puckering modes (e.g., boat, chair) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
